molecular formula C12H24O B1658152 9-Cyclopropylnonan-1-OL CAS No. 59807-43-1

9-Cyclopropylnonan-1-OL

Cat. No.: B1658152
CAS No.: 59807-43-1
M. Wt: 184.32 g/mol
InChI Key: WBLQPVYQPZDBHS-UHFFFAOYSA-N
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Description

9-Cyclopropylnonan-1-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to the ninth carbon of a nonane chain, with a hydroxyl group (-OH) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropylnonan-1-OL can be achieved through several methods. One common approach involves the cyclopropanation of a suitable nonene precursor. This can be done using reagents such as diazomethane or Simmons-Smith reagents, which facilitate the formation of the cyclopropyl ring . The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropylnonan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Nonanone, nonanal

    Reduction: Nonane

    Substitution: 9-Cyclopropylnonyl chloride, 9-Cyclopropylnonyl bromide

Scientific Research Applications

9-Cyclopropylnonan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Cyclopropylnonan-1-OL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but with a shorter carbon chain.

    Cyclopropylcarbinol: Another cyclopropyl-containing alcohol with different chain length.

    Nonan-1-OL: Lacks the cyclopropyl group, making it less structurally complex.

Uniqueness

9-Cyclopropylnonan-1-OL is unique due to the presence of both a cyclopropyl group and a long nonane chain. This combination imparts distinct chemical and physical properties, such as increased strain and reactivity, which are not observed in simpler alcohols or cyclopropyl compounds .

Properties

IUPAC Name

9-cyclopropylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLQPVYQPZDBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560748
Record name 9-Cyclopropylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59807-43-1
Record name 9-Cyclopropylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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